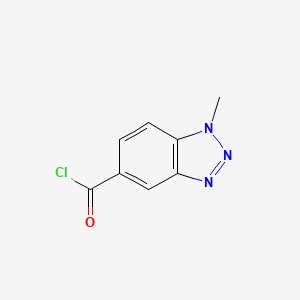

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride

Übersicht

Beschreibung

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields. Benzotriazole derivatives are renowned for their stability and unique chemical properties, making them valuable in medicinal chemistry, material sciences, and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride typically involves the reaction of 1-Methyl-1h-1,2,3-benzotriazole with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired carbonyl chloride derivative. Industrial production methods often employ large-scale batch reactors with precise temperature and pressure controls to optimize yield and purity .

Analyse Chemischer Reaktionen

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted benzotriazole derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Hydrolysis: In the presence of water, it can hydrolyze to form 1-Methyl-1h-1,2,3-benzotriazole and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of amides, esters, and other derivatives through nucleophilic substitution reactions. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

| Reaction Type | Example Products | Reagents Used |

|---|---|---|

| Nucleophilic Substitution | Amides, Esters | Amines, Alcohols |

| Hydrolysis | 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | Water or Aqueous Base |

| Reduction | Alcohols | Lithium Aluminum Hydride |

Material Science

The compound is also explored for its potential applications in material science. Its unique chemical structure allows for the development of advanced materials such as polymers and coatings that exhibit specific properties like corrosion resistance and thermal stability.

Biological Studies

Research indicates that benzotriazole derivatives exhibit a range of biological activities including antimicrobial and anticancer properties. This compound has been studied for its potential as an enzyme inhibitor and as a building block for biologically active molecules.

Biological Activity Overview

Recent studies have shown that benzotriazole derivatives can effectively inhibit various microbial strains. For instance:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methyl-1H-benzotriazole | Antifungal | 12.5 - 25 μg/ml |

| Benzotriazole derivatives | Antibacterial | <10 μg/ml |

These findings suggest that modifications to the benzotriazole core can enhance antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy

A study published in PMC demonstrated that several benzotriazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted that compounds with halogen substitutions showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Case Study 2: Pharmaceutical Development

In another investigation, researchers synthesized a series of benzotriazole-based compounds aimed at developing new anticancer agents. The study found that these compounds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . This underscores the potential of this compound in drug discovery.

Wirkmechanismus

The mechanism of action of 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride involves its interaction with various molecular targets. The compound’s unique structure allows it to form stable complexes with metal ions, which can inhibit corrosion. In biological systems, it can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride can be compared with other benzotriazole derivatives such as:

1H-Benzotriazole: Known for its use as a corrosion inhibitor.

5-Methyl-1H-benzotriazole: Used in similar applications but with different solubility properties.

Tolyltriazole: A mixture of isomers with better solubility in organic solvents

The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for specialized applications in various fields.

Biologische Aktivität

1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (MBTCC) is a synthetic compound with potential applications in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H6ClN3O

- Molecular Weight : 195.6 g/mol

MBTCC is characterized by the presence of a benzotriazole moiety, which is known for its versatile biological behavior. The compound can undergo various chemical reactions such as substitution, oxidation, and hydrolysis, leading to the formation of diverse derivatives that may exhibit different biological activities.

The biological activity of MBTCC is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions. Notably, MBTCC has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK3β), an enzyme implicated in several neurodegenerative diseases and cancers . The inhibition of GSK3β may enhance neurotrophic activity and promote apoptosis in cancer cells .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of benzotriazole derivatives, including MBTCC. For instance:

- Antibacterial Activity : Studies have shown that benzotriazole compounds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains such as MRSA .

- Antifungal Activity : Compounds derived from benzotriazole have also shown antifungal properties, particularly against Candida albicans and Aspergillus species, with MIC values ranging from 1.6 to 25 μg/mL .

Anticancer Activity

MBTCC's role as a GSK3β inhibitor suggests it could be beneficial in cancer therapy:

- Colorectal Cancer : Inhibition of GSK3β has been linked to the activation of p53-dependent apoptosis pathways in colorectal cancer cells, indicating that MBTCC could potentially reduce tumor growth .

- Neurodegenerative Diseases : Its neuroprotective effects may also extend to conditions like Alzheimer's disease by modulating pathways involved in neuronal survival and function .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

1-methylbenzotriazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-12-7-3-2-5(8(9)13)4-6(7)10-11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWYKNCOAJIRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)Cl)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380178 | |

| Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-38-1 | |

| Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.